Allyltrichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Surface functionalization: ATS readily reacts with hydroxyl (OH) groups on various surfaces, forming a covalent bond and introducing a silicon moiety. This process modifies the surface properties, such as wettability, adhesion, and chemical resistance. For example, researchers can use ATS to functionalize glass surfaces for the immobilization of biomolecules in biosensor applications [].

- Synthesis of organosilicon compounds: ATS serves as a valuable starting material for the synthesis of diverse organosilicon compounds. Through various reactions, such as hydrosilylation and condensation, researchers can generate complex molecules with desired functionalities. These molecules find applications in various fields, including pharmaceuticals, material science, and catalysis [].

- Polymer synthesis: ATS can be incorporated into polymer chains to introduce specific functionalities or crosslinking capabilities. This allows researchers to tailor the properties of the resulting polymers, such as thermal stability, mechanical strength, and electrical conductivity. For example, ATS can be used to synthesize silicone polymers with improved adhesion properties [].

- Preparation of silicon-based materials: ATS plays a crucial role in the preparation of various silicon-based materials, including silicon carbide (SiC) and silicon nitride (SiN). These materials possess unique properties, such as high thermal stability, mechanical strength, and chemical resistance, making them valuable for diverse applications in electronics, energy, and aerospace industries [].

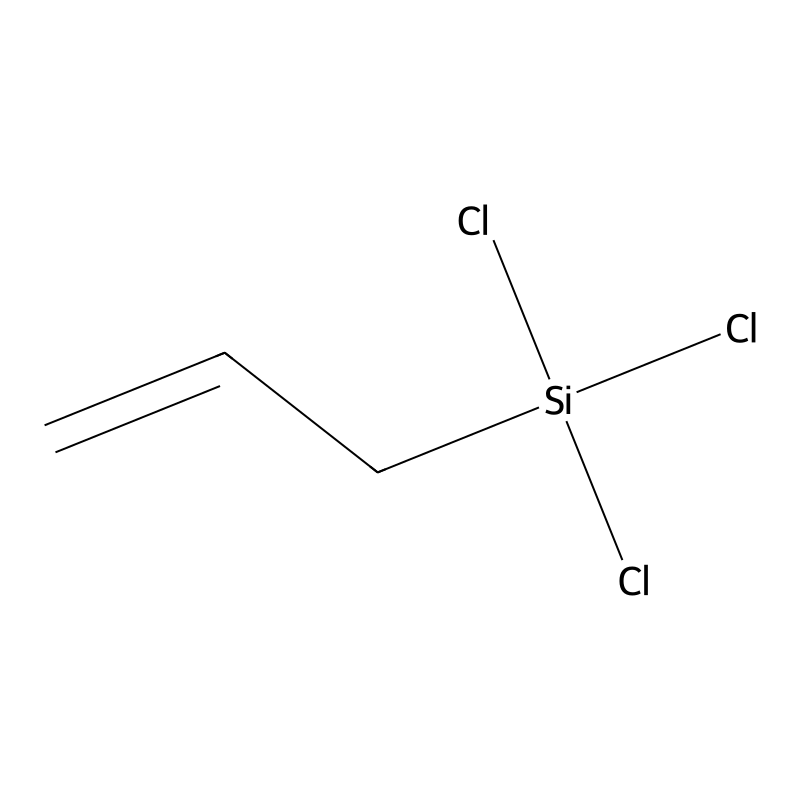

Allyltrichlorosilane is an organosilicon compound with the chemical formula Cl₃SiCH₂CH=CH₂. It appears as a colorless or white low-melting solid and is notable for its bifunctional nature, containing both reactive trichlorsilyl (SiCl₃) and allyl (CH₂CH=CH₂) groups. This structure allows allyltrichlorosilane to serve as a crucial building block for synthesizing various organosilicon compounds with diverse functionalities, which are widely used in the production of silicones, polymers, and advanced materials for scientific research .

- Hydrolysis: When exposed to moisture, allyltrichlorosilane hydrolyzes to release hydrochloric acid and form allyltrichlorosilanol:

- Condensation Reactions: It can undergo condensation reactions with other organosilanes or nucleophiles, leading to the formation of complex silicon-based structures 3.

- Allylation of Aldehydes: In the presence of Lewis bases, allyltrichlorosilane can allylate aldehydes, producing homoallylic alcohols .

The synthesis of allyltrichlorosilane can be achieved through several methods:

- Direct Process: The traditional method involves the reaction of allyl chloride with a copper-silicon alloy.

- Reaction with Silicon Tetrachloride: An alternative method is the reaction of silicon tetrachloride with allylmagnesium chloride:

- Thermal Decomposition: Allyltrichlorosilane can also undergo thermal decomposition, producing reactive radicals that can initiate further reactions .

Allyltrichlorosilane has a wide range of applications:

- Silicone Production: It is used as a precursor in the synthesis of various silicone materials.

- Polymer Chemistry: The compound serves as a building block for creating functionalized polymers.

- Advanced Materials: Its reactivity allows for the development of specialized materials in scientific research and industrial applications .

Studies on the interactions of allyltrichlorosilane reveal its vigorous reactivity with water and moist air, producing toxic and corrosive hydrogen chloride gas. This poses significant safety concerns during handling and storage. Additionally, it reacts violently with various organic and inorganic substances, emphasizing the need for careful management in laboratory settings

Allyltrichlorosilane shares similarities with several other organosilicon compounds. Here are some comparable compounds along with their unique characteristics:

| Compound | Formula | Unique Features |

|---|---|---|

| Trimethylchlorosilane | ClSi(CH₃)₃ | Contains three methyl groups; less reactive than allyltrichlorosilane. |

| Vinyltrichlorosilane | ClSi(CH=CH₂)₃ | Contains a vinyl group; used in polymerization processes. |

| Phenyltrichlorosilane | ClSi(C₆H₅)₃ | Contains phenyl groups; used in specialty coatings. |

Allyltrichlorosilane's unique bifunctional structure allows it to participate in a broader range of

The field of organosilicon chemistry, which encompasses allyltrichlorosilane, has a rich and diverse history dating back to the mid-19th century. In 1863, French chemists C. Fiedler and J. M. Crafts synthesized tetraethylsilane (Si(C₂H₅)₄) by reacting ethylene with silicon tetrachloride in a sealed tube, marking the beginning of organosilicon chemistry. Some sources alternatively attribute the first synthesis of an organosilicon compound to Alexander Butlerov in the same year.

The period from 1904 to 1937 saw significant advancements with scientists synthesizing numerous simple organosilicon compounds and discovering cyclic and linear polysiloxanes. A crucial milestone occurred in 1946 with three pivotal events marking the birth of Hydrosilylation Technology, which would later prove essential for synthesizing compounds like allyltrichlorosilane:

- On June 27, 1946, Mackenzie et al. applied for a patent to prepare addition compounds of hydridosilanes and unsaturated organic compounds.

- On October 9, 1946, Wagner and Strother applied for a patent on producing organic silicon compounds with Si–C bonds by reacting hydridosilanes with alkenes/alkynes using platinum group catalysts.

- In December 1946, Sommer et al. submitted research on peroxide-catalyzed hydrosilylation.

Professor Ian Fleming of Cambridge University identified 1968 as a watershed year for organosilicon chemistry, noting innovations like silyl enol ether chemistry by Stork and Hudrlik and the eponymous olefination reaction by Peterson. By the early 2000s, the field had expanded dramatically, with over 550 papers published annually—a 30% increase compared to the 1990s.

Within this evolving landscape, allyltrichlorosilane emerged as a compound of particular interest due to its bifunctional nature and versatile reactivity patterns that enable a wide range of synthetic transformations.

Bifunctional Nature and Research Significance

Allyltrichlorosilane possesses a unique structure containing both reactive trichlorsilyl (SiCl₃) and allyl (CH₂CH=CH₂) groups. This dual functionality makes it an exceptionally versatile reagent in organic synthesis with distinctive reactivity patterns.

The SiCl₃ group readily undergoes alcoholysis to yield trialkoxoallylsilane, while in the presence of Lewis bases, the reagent effectively allylates aldehydes. These properties have made allyltrichlorosilane particularly valuable in asymmetric synthesis, where controlling stereochemistry is crucial.

The compound participates in numerous chemical reactions, including:

- Hydrolysis reactions (typically requiring careful control due to its water sensitivity)

- Cross-coupling reactions for carbon-carbon bond formation

- Hydrosilylation processes

- Allylation of aldehydes and ketones

- Palladium-catalyzed allylic substitutions

One of the most significant applications is the enantioselective formation of homoallylic alcohols through nucleophilic addition to aldehydes under mild conditions. These homoallylic alcohols serve as valuable intermediates in synthesizing natural products, pharmaceuticals, and complex molecules, as they contain both hydroxyl and alkene functionalities that can undergo further synthetic elaboration.

Current Research Landscape and Challenges

Contemporary research involving allyltrichlorosilane spans multiple areas, with particular emphasis on asymmetric synthesis and catalysis.

A significant focus remains on the asymmetric allylation of aldehydes using allyltrichlorosilane with various chiral catalysts. Researchers have explored chiral sulfoxides for their role in enabling enantioselective transformations. Similarly, chiral diols have been used to modify allyltrichlorosilane via pentacoordinate silicates, yielding optically active alcohols with enantiomeric excesses up to 71%.

Recent advancements include Lewis-base-catalyzed asymmetric allylation of isatins with allyltrichlorosilane to synthesize 3-allyl-3-hydroxyoxindoles, core structures in many bioactive molecules. This transition-metal-free approach employs bispyrrolidine-type catalysts at low loadings to achieve excellent results (up to 98% yield and 98:2 enantiomeric ratio), and has been successfully applied in total syntheses of natural products like (−)-flustraminol B and (−)-chimonamidine.

The industrial significance of related processes is substantial. Selective hydrosilylation of allyl chloride with trichlorosilane occurs on a scale of several thousand tons annually to produce trichloro(3-chloropropyl)silane, a key intermediate for various silane coupling agents.

Despite its utility, working with allyltrichlorosilane presents significant challenges, primarily related to safety. It reacts vigorously with water, generating gaseous HCl—studies indicate that half of the maximum theoretical yield of hydrogen chloride gas forms in just 0.29 minutes when spilled into excess water. Additionally, it reacts with atmospheric moisture to produce toxic, corrosive hydrogen chloride gas and flammable hydrogen gas.

These safety considerations necessitate careful handling and storage under inert conditions using dry solvents. Nevertheless, the unique reactivity and synthetic utility continue to drive research interest in this important organosilicon compound.

Direct Process Synthesis Approaches

The Direct Process, involving the reaction of allyl chloride with silicon-copper alloys, remains a cornerstone of allyltrichlorosilane production. Early work by Hurd demonstrated that heating allyl chloride with copper-activated silicon at 230–300°C in fixed-bed reactors yields mixtures of allyldichlorosilane, diallyldichlorosilane, and allyltrichlorosilane [1] [3]. However, uncontrolled polymerization at temperatures above 150°C historically limited silicon conversion rates to below 50% due to the formation of high-boiling residues and silicon particle occlusion [3].

Catalyst optimization has been pivotal in enhancing this process. The addition of cadmium promoters and zinc inhibitors improves selectivity toward allyltrichlorosilane, while mineral oil solvents in slurry-phase systems reduce thermal degradation [3] [4]. Modern adaptations employ copper-silicon alloys with 1.2–1.5 wt% aluminum and 0.5–0.8 wt% zinc, achieving steady-state silicon conversions of 50–70% in cyclone fines recycling systems [4]. A comparative analysis of Direct Process conditions is provided in Table 1.

Table 1: Key Parameters in Direct Process Synthesis

| Parameter | Fixed-Bed (Hurd) | Slurry-Phase (Modern) |

|---|---|---|

| Temperature | 230–300°C | 150–250°C |

| Catalyst | Cu-Si alloy | Cu-Si-Al-Zn |

| Solvent | None | Mineral oil/CALFLO™ |

| Silicon Conversion | <50% | 50–70% |

| Primary Product | Mixture | Allyltrichlorosilane |

Alternative Synthetic Pathways

Hydrosilylation of allyl chloride with trichlorosilane (Cl~3~SiH) has emerged as a high-efficiency alternative. Traditional Pt catalysts suffer from limited functional group compatibility, but Rh(I) complexes like [RhCl(dppbz^F^)]~2~ achieve >99% selectivity for trichloro(3-chloropropyl)silane at turnover numbers (TON) of 140,000 [2] [5]. This method operates under milder conditions (20–90°C) and avoids the high temperatures of the Direct Process [6].

Non-catalytic routes include:

- Grignard Synthesis: Reaction of allylmagnesium bromide (C~3~H~5~MgBr) with silicon tetrachloride (SiCl~4~) in ether solvents [6].

- Pyrolysis: Flash pyrolysis of allyl chloride with disilicon dichloride (Si~2~Cl~2~) at 500°C in chlorobenzene [6].

- Palladium-Catalyzed Coupling: Cross-coupling of allene (C~3~H~4~) with Cl~3~SiH using (Ph~3~P)~4~Pd at 120°C [6].

These methods diversify production pathways but face scalability challenges compared to catalytic hydrosilylation.

Slurry-Phase Direct Synthesis Developments

Slurry-phase reactors address limitations of fixed-bed systems by enabling continuous silicon conversion and polymer control. Cyclone fines—pyrophoric silicon-copper particulates from fluidized-bed reactors—are repurposed in slurry reactions with allyl chloride and HCl. Using solvents like CALFLO™ AF, this method achieves >80% allyltrichlorosilane yield while recycling industrial waste [4].

Critical advancements include:

- Solvent Selection: High-boiling solvents (e.g., DOWTHERM™ MX) stabilize reactive intermediates and dissipate heat [4].

- Additive Integration: Lewis bases (hexamethyldisiloxane, tetramethylurea) neutralize AlCl~3~ impurities, reducing polymerization by 90% [3].

- Process Optimization: Adjusting organochloride flow rates to 0.5–2 L/min enhances silicon utilization by 30% [4].

Synthesis of Structurally Related Organosilicon Compounds

Allyltrichlorosilane’s synthetic framework extends to derivatives like (E)-crotyltrichlorosilane and phenyltrichlorosilane. Stereoselective hydrosilylation of (E)-crotyl chloride with Cl~3~SiH, catalyzed by Cp~2~Ni in hexamethylphosphoramide (HMPA), yields (E)-crotyltrichlorosilane with 95% isomeric purity [6]. Similarly, phenyltrichlorosilane is produced via high-temperature condensation (HTC) of HSiCl~3~ with chlorobenzene [8].

Table 2: Comparison of Related Organosilicon Syntheses

| Compound | Method | Catalyst | Selectivity |

|---|---|---|---|

| (E)-Crotyltrichlorosilane | Hydrosilylation of (E)-crotyl chloride | Cp~2~Ni | 95% |

| Phenyltrichlorosilane | HTC of HSiCl~3~ + C~6~H~5~Cl | None | 85% |

| Allyltrichlorosilane | Direct Process | Cu-Si-Al-Zn | 70% |

Control of Polymerization During Synthesis

Polymerization, catalyzed by Lewis acids like AlCl~3~, remains a major hurdle. Strategies to mitigate this include:

- Additive Engineering: Sulfur-containing compounds (thiols, thiourea) scavenge AlCl~3~, reducing resin formation by 75% [3].

- Process Modifications: Lowering reaction temperatures to 150°C and shortening residence times to <2 hours limit oligomerization [4].

- Solvent Effects: Polar solvents (tetrahydrofuran) stabilize chlorosilane intermediates, decreasing side reactions [6].

Implementing these measures improves reactor stability and silicon conversion rates to >90% in optimized systems [3] [4].

Physical Description

Color/Form

Boiling Point

117.5 °C

Flash Point

95 °F (35 °C) (open cup)

Vapor Density

Density

1.2011 g/cu cm at 20 °C

Odor

Melting Point

35 °C

UNII

GHS Hazard Statements

H225 (97.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.066 kPa (53.0 mm Hg) at 47.5 °C

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Before entering confined space in which allyltrichlorosilane may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from water and sources of ignition. Use and store allyltrichlorosilane under nitrogen. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flame, are prohibited where where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Where this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

All containers, pipes, apparatus, installations, and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/